molecular formula C19H26ClFN6 B2787289 N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179386-70-9

N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2787289
CAS No.: 1179386-70-9
M. Wt: 392.91
InChI Key: BMUNNASHRKWUBV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 4-fluorophenyl group and two piperidinyl substituents. Triazine derivatives are synthesized via nucleophilic substitution reactions, often starting from cyanuric chloride (1,3,5-trichloro-1,3,5-triazine) and substituting chlorine atoms with amines or other nucleophiles under controlled conditions . The hydrochloride salt form enhances solubility and bioavailability, a common strategy in drug development.

Properties

IUPAC Name

N-(4-fluorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN6.ClH/c20-15-7-9-16(10-8-15)21-17-22-18(25-11-3-1-4-12-25)24-19(23-17)26-13-5-2-6-14-26;/h7-10H,1-6,11-14H2,(H,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUNNASHRKWUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Oxidative Functionalization

The triazine core and substituents undergo oxidation under controlled conditions. For example, copper(I) chloride and iodine in dimethyl sulfoxide (DMSO) at 120°C facilitate oxidative C–C bond cleavage or α-ketoamide formation in related triazine derivatives :

Reaction ConditionDetailsSource
Oxidizing AgentI₂
CatalystCuCl
SolventDMSO
Temperature120°C

This method could theoretically apply to the target compound for modifying its piperidine or fluorophenyl moieties, though direct data is limited .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or basic media, releasing the free base form. This property is critical for solubility adjustments in biological assays:

PropertyDetailsSource
Dissociation MediumWater or pH > 7 buffers
Free Base ReactivityAmine groups participate in alkylation/acylation

Stability Under Hydrolytic Conditions

Triazine derivatives are susceptible to hydrolysis under acidic or alkaline conditions. For example, morpholino-triazine analogs hydrolyze in aqueous HCl or NaOH, breaking the triazine ring :

ConditionEffectSource
1M HCl, 60°CPartial ring cleavage
1M NaOH, 60°CDegradation to urea derivatives

Biological Activity-Driven Modifications

The fluorophenyl and piperidine groups are critical for interactions with biological targets like equilibrative nucleoside transporters (ENTs) or kinases . Modifications to these groups alter activity:

  • Fluorophenyl Halogen Substitution : Replacing fluorine with chlorine or bromine enhances ENT2 inhibition .

  • Piperidine Functionalization : Adding hydrophobic substituents improves kinase (e.g., PIKFYVE) binding affinity.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsOutcomeSource
Nucleophilic SubstitutionPiperidine, triethylamine, DMEPiperidine-triazine intermediate
Suzuki CouplingPd(PPh₃)₄, boronic ester, DMEFluorophenyl-triazine linkage
OxidationCuCl, I₂, DMSO, 120°CPotential C–C bond cleavage
Hydrolysis1M HCl/NaOH, 60°CTriazine ring degradation

Scientific Research Applications

Anticancer Potential
Research has shown that compounds similar to N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride exhibit anticancer properties. For instance, Mannich bases derived from triazines have demonstrated cytotoxic effects against various cancer cell lines, including human lung carcinoma and breast cancer cells . The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation.

Enzyme Inhibition
The compound may also serve as an inhibitor of specific enzymes involved in cancer progression. Studies indicate that triazine derivatives can interact with kinases and other targets crucial for tumor growth . For example, compounds targeting CDK6 have shown promise in selectively inhibiting cancer cell proliferation .

Therapeutic Applications

Neurological Disorders
There is emerging interest in the use of triazine derivatives for neurological conditions. The multifactorial nature of diseases such as Alzheimer's necessitates compounds that can target multiple pathways. Research into dual inhibitors of BACE-1 and GSK3 suggests that similar structures could be beneficial in treating neurodegenerative diseases .

Antimicrobial Activity
Some studies have indicated that triazine compounds possess antimicrobial properties. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics . This is particularly relevant given the rising concern over antibiotic resistance.

Case Studies

Case Study 1: Anticancer Activity
A study evaluating various Mannich bases derived from triazines reported enhanced cytotoxicity against several human cancer cell lines compared to standard treatments like 5-fluorouracil. The results indicated that certain modifications to the piperidine and triazine structure significantly improved anticancer activity .

Case Study 2: Neurological Applications
In a recent investigation into dual-action compounds for Alzheimer's treatment, derivatives structurally related to this compound were synthesized and tested for their ability to inhibit both BACE-1 and GSK3. These studies revealed promising results in reducing amyloid plaque formation in vitro .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The compound’s activity is influenced by:

  • Piperidinyl rings : Provide steric bulk and basicity, which may influence interactions with biological targets such as efflux pumps (e.g., P-glycoprotein in MDR modulation) .
Table 1: Structural Comparison of Triazine Derivatives
Compound Name Substituents (R1, R2, R3) Molecular Formula Key Functional Groups
Target Compound 4-fluorophenyl, bis(piperidin-1-yl) C19H24ClFN6 Fluorophenyl, Piperidine
7a (N-(4-(isoxazol-5-yl)phenyl) derivative) 4-isoxazole-phenyl, bis(piperidin-1-yl) C21H24N8O Isoxazole, Piperidine
N-(4-Isopropylphenyl)-bis(pyrrolidin-1-yl) 4-isopropylphenyl, bis(pyrrolidin-1-yl) C20H28ClN7 Isopropylphenyl, Pyrrolidine
4,6-Dichloro-N-phenyltriazin-2-amine Phenyl, dichloro C9H7Cl2N5 Chlorine, Phenyl
Table 2: Functional Comparison of Triazine Derivatives
Compound Name Biological Activity Mechanism/Application Potency/Data
Target Compound Inferred MDR modulation Potential oncology applications Phase II data for analog S-9788 (MDR modulator)
7a () Anti-inflammatory COX-2 inhibition 51% inhibition of carrageenan-induced paw edema (vs. 45% for Celecoxib)
S-9788 () Multidrug resistance modulation Binds P-glycoprotein Phase II clinical trials
4,6-Dichloro-N-phenyltriazin-2-amine () Intermediate for further synthesis Chemical precursor N/A

Key Differences and Implications

Piperidine vs. Pyrrolidine derivatives may exhibit altered pharmacokinetics due to reduced steric hindrance.

Aryl Substituents: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to the isoxazole-phenyl group in 7a, which may improve oral bioavailability . Isoxazole-containing analogs (e.g., 7a) show pronounced anti-inflammatory activity, suggesting substituent-dependent selectivity for COX-2 inhibition .

Chlorinated Derivatives :

  • Dichloro-triazines (e.g., ) are typically intermediates rather than end-stage drugs, highlighting the importance of amine substituents for biological activity .

Biological Activity

N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound of significant interest due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine core and piperidine side chains. Its molecular formula is C28H33F2N7C_{28}H_{33}F_2N_7 with a molecular weight of approximately 505.605 g/mol. The compound exhibits notable solubility and stability characteristics, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC28H33F2N7
Molecular Weight505.605 g/mol
Density1.23 g/cm³
Boiling Point661.9 °C
LogP4.0358

Antimicrobial Activity

Research indicates that derivatives of triazine compounds, including this compound, exhibit significant antimicrobial properties . A study demonstrated that triazine derivatives showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL .

Anticancer Properties

The compound has also been evaluated for anticancer activity . In vitro studies revealed that it can inhibit the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential therapeutic applications in oncology .

Antiviral Effects

Preliminary investigations into the antiviral properties of this compound have shown it to possess inhibitory effects against certain viruses. Specifically, its ability to interfere with viral replication mechanisms indicates promise as a candidate for antiviral drug development .

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and viral replication.
  • Receptor Binding : It has been suggested that the compound may bind selectively to certain receptors involved in cancer cell signaling pathways.
  • Cell Cycle Modulation : The ability to induce cell cycle arrest has been linked to its structural features that interact with cellular machinery.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study reported that a synthesized derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Studies : In vitro assays demonstrated that the compound could reduce viability in multiple cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Viral Inhibition Studies : Research indicated that the compound effectively reduced viral load in infected cell cultures, showcasing its potential as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(4-fluorophenyl)-4,6-bis(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of triazine derivatives typically involves multi-step nucleophilic substitution reactions. For example, analogous compounds like N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1179401-80-9) require sequential substitution of chlorine atoms on the triazine core with amine groups under controlled temperatures (40–80°C) and inert atmospheres to prevent side reactions . Catalysts such as DIPEA (diisopropylethylamine) may enhance reaction efficiency. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in protocols for structurally similar compounds .

Q. How should researchers address challenges in characterizing the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For example, in N-(4-chlorophenyl) analogs, discrepancies in NMR splitting patterns may arise due to hindered rotation of substituents, requiring 2D NMR (e.g., COSY, HSQC) for resolution . X-ray crystallography using programs like SHELXL can resolve ambiguities in stereochemistry, as demonstrated in small-molecule triazine derivatives .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Structure-activity relationship (SAR) studies are pivotal. For instance, analogs like N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride show anticancer activity via kinase inhibition, validated through enzymatic assays (e.g., ATPase activity measurements) and cellular viability assays (MTT or CellTiter-Glo) . Computational docking (AutoDock Vina) using crystal structures of target proteins (e.g., PI3K or EGFR kinases) can predict binding affinities. Cross-validation with mutagenesis studies is recommended to confirm critical residues for interaction .

Q. How can researchers resolve contradictions in reported bioactivity data for triazine derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. For example, differences in IC₅₀ values for morpholino-substituted triazines may stem from solvent effects (DMSO vs. aqueous buffers) or cell line specificity . Rigorous replication under standardized protocols (e.g., CLIA-certified assays) and orthogonal validation (e.g., SPR for binding kinetics) are advised. Meta-analyses of published datasets, as outlined in qualitative research frameworks, can identify systemic biases .

Q. What advanced techniques are recommended for studying the compound’s supramolecular interactions?

  • Methodological Answer : Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can quantify binding thermodynamics with biomolecules. For example, triazine-based corrosion inhibitors (e.g., bis(dimethylpyrazolyl)-aniline-s-triazines) were analyzed via DFT calculations to map electron density distributions and predict interaction sites . Cryo-EM or single-crystal XRD (utilizing SHELX software) may further resolve host-guest complexes in solid-state studies .

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